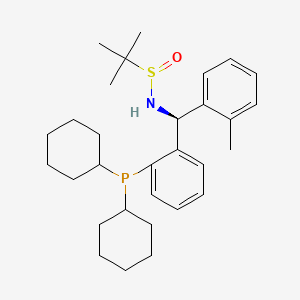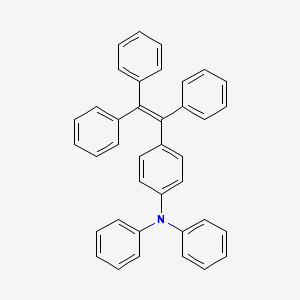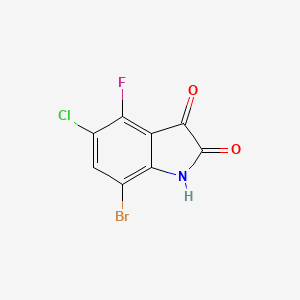
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione is a heterocyclic organic compound that belongs to the indoline family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the indoline core. The indoline structure is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. The presence of halogen atoms in the indoline structure can significantly influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione typically involves the halogenation of indoline-2,3-dione derivatives. One common method is the bromination and chlorination of 4-fluoroindoline-2,3-dione. The reaction is usually carried out in the presence of a halogenating agent such as bromine or chlorine gas, under controlled temperature and pressure conditions. The reaction can be catalyzed by various catalysts to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoline derivatives .
Applications De Recherche Scientifique
7-Bromo-5-chloro-4-fluoroindoline-2,3-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s halogenated structure makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for anticancer and antimicrobial agents.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can enhance its binding affinity to certain enzymes and receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, its fluorinated structure can influence its lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Bromo-4-fluoroindoline-2,3-dione
- 7-Bromo-5-fluoroindoline-2,3-dione
- 6-Bromo-5-fluoroisatin
Uniqueness
Compared to similar compounds, 7-Bromo-5-chloro-4-fluoroindoline-2,3-dione is unique due to the presence of three different halogen atomsThe combination of bromine, chlorine, and fluorine atoms in the indoline structure can lead to distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes .
Propriétés
Formule moléculaire |
C8H2BrClFNO2 |
|---|---|
Poids moléculaire |
278.46 g/mol |
Nom IUPAC |
7-bromo-5-chloro-4-fluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C8H2BrClFNO2/c9-2-1-3(10)5(11)4-6(2)12-8(14)7(4)13/h1H,(H,12,13,14) |
Clé InChI |
JLHBCGKHBFILSU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C2C(=C1Br)NC(=O)C2=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine](/img/structure/B13650523.png)

![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)

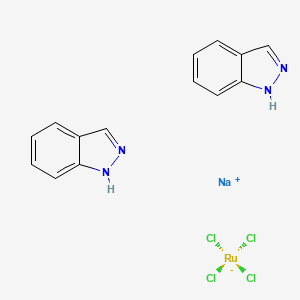
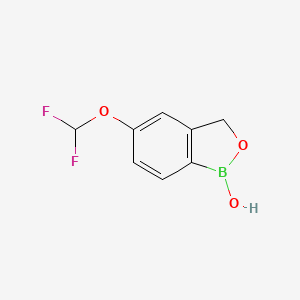
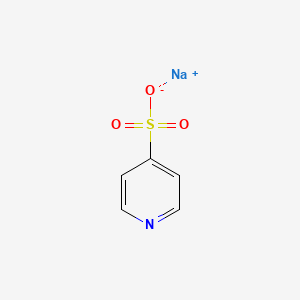
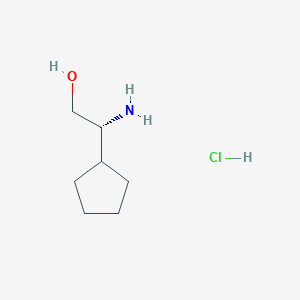
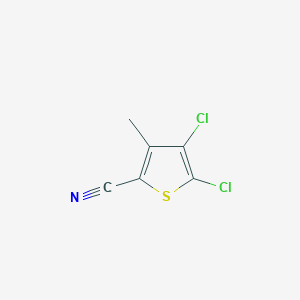
![(2S,3S)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid](/img/structure/B13650577.png)
